molecular formula C10H15N5O B11881036 2-Amino-9-(2-methylbutyl)-3,9-dihydro-6h-purin-6-one CAS No. 14937-70-3

2-Amino-9-(2-methylbutyl)-3,9-dihydro-6h-purin-6-one

Cat. No.: B11881036
CAS No.: 14937-70-3
M. Wt: 221.26 g/mol
InChI Key: YUPWTCBSLXZXPA-UHFFFAOYSA-N
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Description

2-Amino-9-(2-methylbutyl)-1H-purin-6(9H)-one is a purine derivative with a unique structure that includes an amino group and a 2-methylbutyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-9-(2-methylbutyl)-1H-purin-6(9H)-one typically involves the reaction of a purine precursor with a suitable alkylating agent. One common method involves the alkylation of 2-amino-6-chloropurine with 2-methylbutyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-9-(2-methylbutyl)-1H-purin-6(9H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The purine ring can undergo nucleophilic substitution reactions, particularly at the 6-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-9-(2-methylbutyl)-1H-purin-6(9H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and as a probe for enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 2-Amino-9-(2-methylbutyl)-1H-purin-6(9H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-9-(2-methylpropyl)-1H-purin-6(9H)-one
  • 2-Amino-9-(2-ethylbutyl)-1H-purin-6(9H)-one
  • 2-Amino-9-(2-methylpentyl)-1H-purin-6(9H)-one

Uniqueness

2-Amino-9-(2-methylbutyl)-1H-purin-6(9H)-one is unique due to its specific side chain, which can influence its chemical reactivity and biological activity. The presence of the 2-methylbutyl group can affect the compound’s solubility, stability, and interaction with molecular targets, distinguishing it from other similar purine derivatives.

Properties

CAS No.

14937-70-3

Molecular Formula

C10H15N5O

Molecular Weight

221.26 g/mol

IUPAC Name

2-amino-9-(2-methylbutyl)-1H-purin-6-one

InChI

InChI=1S/C10H15N5O/c1-3-6(2)4-15-5-12-7-8(15)13-10(11)14-9(7)16/h5-6H,3-4H2,1-2H3,(H3,11,13,14,16)

InChI Key

YUPWTCBSLXZXPA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CN1C=NC2=C1N=C(NC2=O)N

Origin of Product

United States

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